Chrysophanol 8-O-glucoside
Chrysophanol 8-O-glucoside
Chrysophanol 8-O-beta-D-glucoside is a beta-D-glucoside in which the aglycone species is chrysophanol, the glycosidic linkage being to the hydroxy group at C-8. It is a beta-D-glucoside and a monohydroxyanthraquinone. It is functionally related to a chrysophanol.
Pulmatin is a natural product found in Rumex nepalensis, Rheum palmatum, and other organisms with data available.
Pulmatin is a natural product found in Rumex nepalensis, Rheum palmatum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
13241-28-6
VCID:
VC21092601
InChI:
InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3
SMILES:
CC1=CC(=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula:
C21H20O9
Molecular Weight:
416.4 g/mol
Chrysophanol 8-O-glucoside
CAS No.: 13241-28-6
Cat. No.: VC21092601
Molecular Formula: C21H20O9
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chrysophanol 8-O-beta-D-glucoside is a beta-D-glucoside in which the aglycone species is chrysophanol, the glycosidic linkage being to the hydroxy group at C-8. It is a beta-D-glucoside and a monohydroxyanthraquinone. It is functionally related to a chrysophanol. Pulmatin is a natural product found in Rumex nepalensis, Rheum palmatum, and other organisms with data available. |
|---|---|
| CAS No. | 13241-28-6 |
| Molecular Formula | C21H20O9 |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | 1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 |
| Standard InChI Key | WMMOMSNMMDMSRB-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| SMILES | CC1=CC(=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
| Appearance | Yellow powder |
| Melting Point | 248 - 249 °C |
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